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Compound of Interest

Compound Name: 2-Chloro Fenofibric Acid

CAS No.: 61024-31-5

Cat. No.: B1603827 Get Quote

Executive Summary & Chemical Identity
In the development of lipid-regulating agents like Fenofibrate, the hydrolysis metabolite

Fenofibric Acid is the active moiety.[1] However, structural isomers—specifically the 2-Chloro

isomer—can arise as process impurities or degradation products. Distinguishing these isomers

is critical for CMC (Chemistry, Manufacturing, and Controls) and regulatory compliance.

This guide focuses on 2-Chloro Fenofibric Acid (CAS 61024-31-5), where the chlorine atom

is located at the ortho position of the benzoyl ring, as opposed to the para position found in the

standard Fenofibric Acid.

Chemical Identity Table[2]
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Feature
Standard Fenofibric Acid

(Reference)
2-Chloro Fenofibric Acid

(Target Isomer)

CAS Number 42017-89-0 61024-31-5

IUPAC Name

2-[4-(4-

chlorobenzoyl)phenoxy]-2-

methylpropanoic acid

2-[4-(2-

chlorobenzoyl)phenoxy]-2-

methylpropanoic acid

Molecular Formula C₁₇H₁₅ClO₄ C₁₇H₁₅ClO₄

Molecular Weight 318.75 g/mol 318.75 g/mol

Key Structural Difference
Chlorine at Para (4) position of

benzoyl ring

Chlorine at Ortho (2) position

of benzoyl ring

Role Active Metabolite / API Impurity / Reference Standard

Spectroscopic Data Analysis
The following data synthesizes experimental baselines with comparative structural analysis to

validate the identity of the 2-Chloro isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The primary differentiation occurs in the aromatic region of the ¹H NMR spectrum.

¹H NMR (400 MHz, DMSO-d₆)
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Proton Group
Standard Fenofibric

Acid (δ ppm)
2-Chloro Fenofibric

Acid (δ ppm)
Causality &

Diagnostic Logic

Aliphatic CH₃ 1.60 (s, 6H) 1.60 (s, 6H)

Invariant: The gem-

dimethyl group is

distant from the

benzoyl ring; no

significant shift

expected.

Phenoxy Ring (H-2,6) 6.90 (d, J=8.8 Hz, 2H) 6.90–7.00 (m, 2H)

Minor Shift: Protons

ortho to the ether

linkage remain largely

similar.

Phenoxy Ring (H-3,5) 7.70 (d, J=8.8 Hz, 2H) 7.65–7.75 (m, 2H)

Coupling Change:

Protons ortho to the

carbonyl may show

slight shifts due to the

twisted conformation

of the 2-Cl benzoyl

group.

Benzoyl Ring
7.60 & 7.75 (AA'BB'

System)

7.35–7.55 (ABCD

System)

CRITICAL

DIAGNOSTIC:•

Standard: Symmetric

para-substitution

creates two distinct

doublets (4H total).• 2-

Chloro: Ortho-

substitution breaks

symmetry. Expect a

complex multiplet of 4

aromatic protons (H-3,

H-4, H-5, H-6).

Carboxylic Acid (-

COOH)

12.90–13.10 (br s, 1H) 12.90–13.10 (br s, 1H) Invariant:

Exchangeable proton;

shift depends on
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concentration/solvent,

not isomerism.

¹³C NMR (100 MHz, DMSO-d₆)
Carbonyl (Ketone): The ketone carbonyl carbon in the 2-Chloro isomer typically shifts upfield

(shielded) by ~2-4 ppm relative to the para-isomer due to the "ortho effect" and steric

twisting, preventing full conjugation with the phenyl ring.

Standard: ~193 ppm

2-Chloro Isomer: ~190–191 ppm

Infrared (IR) Spectroscopy
IR is less specific for isomer differentiation but useful for functional group confirmation.

C=O Stretching (Acid): ~1700–1720 cm⁻¹ (Broad, H-bonded).

C=O Stretching (Ketone):

Standard: ~1650 cm⁻¹ (Conjugated).

2-Chloro Isomer: May shift to slightly higher wavenumbers (~1660–1670 cm⁻¹) as steric

hindrance from the ortho-chlorine reduces coplanarity/conjugation.

C-Cl Stretching: 740–780 cm⁻¹. The 2-chloro substitution pattern (1,2-disubstituted benzene)

exhibits a characteristic out-of-plane bending pattern distinct from the 1,4-disubstituted

pattern of the standard.

Mass Spectrometry (MS)
Ionization Mode: ESI Negative (preferred for carboxylic acids) or Positive.

Molecular Ion: m/z 317 [M-H]⁻ (Negative mode) or 319 [M+H]⁺ (Positive mode).

Isotopic Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the single Chlorine atom (³⁵Cl/

³⁷Cl).
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Fragmentation (MS/MS):

Precursor: 317 (Negative)

Product Ions:

m/z 231: Loss of isobutyric acid moiety (Characteristic of the fibrate tail).

m/z 139/141: Chlorobenzoyl cation. Differentiation Point: The collision-induced

dissociation (CID) energy required to break the ortho-Cl benzoyl bond may differ, but

the fragment mass is identical to the para-isomer.

Differentiation Strategy: MS alone cannot distinguish these isomers easily; retention time

via LC-MS is required.

Experimental Protocols
HPLC-UV/MS Separation Protocol
To separate the 2-Chloro isomer from the active metabolite, a reverse-phase method

maximizing pi-pi interaction differences is recommended.

Methodology:

Column: Phenyl-Hexyl or C18 (e.g., ACE 5 C18, 150 x 4.6 mm, 5 µm). Note: Phenyl columns

often provide better selectivity for positional aromatic isomers.

Mobile Phase A: 0.1% Formic Acid in Water.[2]

Mobile Phase B: Acetonitrile (or Methanol).

Gradient:

0-2 min: 30% B

2-15 min: 30% -> 85% B

15-20 min: 85% B
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Flow Rate: 1.0 mL/min.

Detection: UV at 287 nm (Max absorption for Fenofibric acid).[3][4][2]

Expected Result: The 2-Chloro isomer is generally less polar (due to internal shielding/ortho-

effect) or has different interaction kinetics compared to the para-isomer. Expect a relative

retention time (RRT) difference of ~0.9 or 1.1 depending on the specific column chemistry.

Sample Preparation (Plasma/Solid)
Extraction: Protein precipitation with Acetonitrile (1:3 v/v).

Internal Standard: Use Fenofibric Acid-d6 or 2-Chloro Fenofibric Acid-d6 (if quantifying the

impurity specifically).[3][4][2][5][6]

Structural & Workflow Visualization
The following diagram illustrates the structural relationship and the analytical decision tree for

identifying the 2-Chloro impurity.
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Fenofibrate (Prodrug)

In Vivo / In Vitro Hydrolysis

Fenofibric Acid (API)
(Para-Chloro Isomer)

CAS: 42017-89-0

 Major Pathway

2-Chloro Fenofibric Acid
(Ortho-Chloro Isomer)

CAS: 61024-31-5

 Impurity/Degradant

Analytical Differentiation
(LC-MS / NMR)

1H NMR Diagnostic:
Para: Symmetric AA'BB'
Ortho: Complex ABCD

LC-MS Diagnostic:
Same m/z (319)

Distinct Retention Time

Click to download full resolution via product page

Caption: Analytical workflow distinguishing the active metabolite (Fenofibric Acid) from its ortho-

chloro isomer impurity using NMR and LC-MS modalities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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